2-Chloro-3-(trifluoromethyl)pyrazine

CAS No.: 191340-90-6

Cat. No.: VC2029385

Molecular Formula: C5H2ClF3N2

Molecular Weight: 182.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191340-90-6 |

|---|---|

| Molecular Formula | C5H2ClF3N2 |

| Molecular Weight | 182.53 g/mol |

| IUPAC Name | 2-chloro-3-(trifluoromethyl)pyrazine |

| Standard InChI | InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |

| Standard InChI Key | FXNHOYJCHUHVNX-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)C(F)(F)F)Cl |

| Canonical SMILES | C1=CN=C(C(=N1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

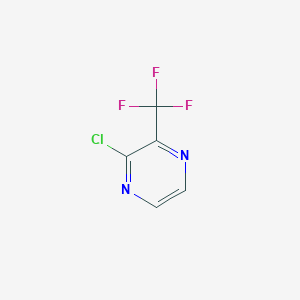

2-Chloro-3-(trifluoromethyl)pyrazine is characterized by a pyrazine ring (a six-membered heterocyclic ring with two nitrogen atoms in para positions) substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position. This structural arrangement contributes to its unique chemical properties and reactivity profile. The molecular structure features a planar aromatic system with distinct electron distribution patterns influenced by the electronegative substituents.

Basic Identifiers

The compound's basic identifiers and structural information are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-3-(trifluoromethyl)pyrazine |

| CAS Number | 191340-90-6 |

| Molecular Formula | C5H2ClF3N2 |

| Molecular Weight | 182.53 g/mol |

| Standard InChI | InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |

| Standard InChIKey | FXNHOYJCHUHVNX-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)C(F)(F)F)Cl |

| Canonical SMILES | C1=CN=C(C(=N1)C(F)(F)F)Cl |

| PubChem Compound ID | 10726131 |

The molecular structure contains a total of 11 atoms (excluding hydrogen), with the trifluoromethyl group positioned adjacent to the chlorine substituent .

Physical and Chemical Properties

The physical and chemical properties of 2-chloro-3-(trifluoromethyl)pyrazine demonstrate the influence of both the heterocyclic core and the fluorinated substituent on its behavior. These properties are crucial for understanding its handling requirements, stability, and potential applications.

Physical Properties

2-Chloro-3-(trifluoromethyl)pyrazine exists primarily as a liquid under standard conditions, though it may form crystals depending on temperature and purity . Due to the presence of the trifluoromethyl group, the compound exhibits distinct physical characteristics compared to non-fluorinated pyrazine derivatives.

While specific physical constant data for 2-chloro-3-(trifluoromethyl)pyrazine is somewhat limited in the available literature, the following properties have been documented:

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Color | Clear |

| Solubility | Insoluble in water; soluble in organic solvents |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |

| Topological Polar Surface Area | 25.8 Ų |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 0 |

The compound's insolubility in water and solubility in organic solvents are consistent with its relatively lipophilic nature, attributable to the presence of the trifluoromethyl group .

Chemical Properties and Reactivity

2-Chloro-3-(trifluoromethyl)pyrazine exhibits chemical behavior influenced by both the pyrazine ring system and its substituents. The pyrazine core is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The chlorine atom at position 2 serves as a good leaving group, facilitating various substitution reactions. Meanwhile, the trifluoromethyl group at position 3 exerts an electron-withdrawing effect that can enhance certain types of reactivity.

The trifluoromethyl group significantly influences the electronic properties of the pyrazine ring, potentially enhancing the compound's stability in various reaction conditions while also activating certain positions for further chemical transformations. This makes 2-chloro-3-(trifluoromethyl)pyrazine a versatile synthetic intermediate for creating more complex structures .

Synthesis Methods

While detailed, specific synthesis methods for 2-chloro-3-(trifluoromethyl)pyrazine are somewhat limited in the available literature, general approaches can be inferred from related compounds and typical pathways for introducing trifluoromethyl groups into heterocyclic systems.

Applications and Uses

2-Chloro-3-(trifluoromethyl)pyrazine finds applications in several domains, primarily as a synthetic intermediate but with potential extensions into pharmaceutical and agricultural applications.

Synthetic Intermediate

The primary application of 2-chloro-3-(trifluoromethyl)pyrazine is as a building block in organic synthesis. Its unique structure, featuring both a reactive chlorine substituent and a trifluoromethyl group, makes it valuable for creating more complex molecules through various chemical transformations. The chlorine atom can participate in nucleophilic aromatic substitution reactions, metal-catalyzed coupling reactions, and other chemical transformations to introduce diverse functional groups.

| Specification | Typical Value |

|---|---|

| Purity | 95-97% |

| Packaging | Glass bottles |

| Available Quantities | 250 mg to 5 g |

| Storage Requirements | Refrigeration (2-8°C) under inert gas |

| Shipping Conditions | Ambient temperature with appropriate hazard labeling |

Several suppliers offer this compound, including Thermo Scientific, Advanced ChemBlocks, Alfa Chemistry, and others, with consistent specifications across vendors .

Research Significance and Future Directions

The significance of 2-chloro-3-(trifluoromethyl)pyrazine in chemical research extends primarily from its potential as a versatile building block and its relationship to biologically active compounds. The unique combination of the pyrazine core with the trifluoromethyl group creates opportunities for developing novel compounds with enhanced properties.

Future Research Directions

Several promising research directions involving 2-chloro-3-(trifluoromethyl)pyrazine merit further exploration:

-

Development of efficient, scalable synthesis methods specifically for 2-chloro-3-(trifluoromethyl)pyrazine

-

Exploration of its reactivity in various chemical transformations, particularly metal-catalyzed coupling reactions

-

Investigation of derivatives in pharmaceutical applications, leveraging the enhanced properties conferred by the trifluoromethyl group

-

Further studies on structure-activity relationships of compounds derived from this scaffold

-

Potential applications in materials science, where fluorinated heterocycles often demonstrate interesting properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume